N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide
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Overview
Description
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a picolinamide core with an isopropyl group and a dioxaborolane moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide typically involves the reaction of picolinamide derivatives with boronic acid esters. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . The reaction is usually carried out in solvents like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce boron-containing alcohols .
Scientific Research Applications
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The pathways involved often include the formation of boron-nitrogen or boron-oxygen bonds .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but features an isopropoxy group instead of an isopropyl group.
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a pyrazole ring instead of a picolinamide core.
Isopropenylboronic acid pinacol ester: This compound contains an isopropenyl group and is used in similar applications.
Uniqueness
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is unique due to its picolinamide core, which provides distinct reactivity and binding properties compared to other boron-containing compounds. This uniqueness makes it particularly valuable in the fields of medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H23BN2O3 |
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Molecular Weight |
290.17 g/mol |
IUPAC Name |
N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)12-8-7-11(9-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19) |
InChI Key |
OKHFZQHZVREDIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC(C)C |
Origin of Product |
United States |
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